![molecular formula C10H8N4O3 B1306431 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid CAS No. 627470-18-2](/img/structure/B1306431.png)
5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups, including a pyridine ring, an imidazole ring, and a carboxylic acid group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or ring construction from different cyclic or acyclic precursors . The exact method would depend on the specific starting materials and desired substitutions on the rings.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and imidazole rings suggests that the compound could have interesting electronic properties due to the delocalization of electrons in these rings .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or decarboxylation. The pyridine and imidazole rings could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound could also have interesting optical properties due to the presence of the conjugated system of the pyridine and imidazole rings .Scientific Research Applications
Anti-Fibrotic Activity
The synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives has led to compounds with promising anti-fibrotic properties. These derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, fourteen compounds demonstrated better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the most potent activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
Enhanced Anti-Inflammatory Effect
Combining the 1,2,4-triazolo[1,5-a]pyrimidine scaffold with ursolic acid resulted in unexpected enhancement of the anti-inflammatory effect of ursolic acid derivatives. This finding highlights the potential of incorporating the pyrimidine moiety to enhance the pharmacological properties of existing compounds .
Antimicrobial Properties
Pyrimidine derivatives have been recognized for their antimicrobial activity. While specific studies on 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid are limited, its pyrimidine core suggests potential antimicrobial applications .
Antiviral Activity
Similarly, pyrimidine-based compounds often exhibit antiviral properties. Further research could explore the antiviral potential of this compound, especially considering its unique structure .
Antitumor Investigations
Pyrimidine derivatives have been investigated as potential antitumor agents. Although direct evidence for this specific compound is scarce, its pyrimidine scaffold warrants exploration in antitumor studies .
Collagen Prolyl 4-Hydroxylase Inhibition
Given its anti-fibrotic activity, 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid may inhibit collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis. Further mechanistic studies could elucidate its role in collagen metabolism .
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Additionally, the compound could potentially be modified to create new compounds with improved properties or activity .
properties
IUPAC Name |
4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-9(14-6-1-3-11-4-2-6)7-8(10(16)17)13-5-12-7/h1-5H,(H,12,13)(H,16,17)(H,11,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBZSRBTWYFPLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=C(NC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.